Product packaging for 11-(Methylthio)undecanoic acid(Cat. No.:CAS No. 80683-81-4)

11-(Methylthio)undecanoic acid

Cat. No.: B8453016
CAS No.: 80683-81-4
M. Wt: 232.38 g/mol
InChI Key: AWOGYVKODMFDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(Methylthio)undecanoic acid is a synthetic fatty acid derivative in which a methylthio ether group is appended to the terminal carbon of an undecanoic acid chain. This specific modification with a sulfur-containing group classifies it as an organosulfur compound and makes it a valuable intermediate for organic synthesis and materials science research . Researchers can utilize this compound to create more complex molecules, such as esters , or to study the influence of sulfur functionalization on the properties of long-chain fatty acids. While specific toxicological data for this exact compound is limited, handling precautions should be observed. As a general safety practice, the use of personal protective equipment is recommended. Similar compounds, like 11-Mercaptoundecanoic acid, are known to cause skin and eye irritation and may cause respiratory irritation, thus highlighting the need for careful handling in a well-ventilated laboratory . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2S B8453016 11-(Methylthio)undecanoic acid CAS No. 80683-81-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80683-81-4

Molecular Formula

C12H24O2S

Molecular Weight

232.38 g/mol

IUPAC Name

11-methylsulfanylundecanoic acid

InChI

InChI=1S/C12H24O2S/c1-15-11-9-7-5-3-2-4-6-8-10-12(13)14/h2-11H2,1H3,(H,13,14)

InChI Key

AWOGYVKODMFDOG-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCCCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 11 Methylthio Undecanoic Acid

Established and Novel Synthetic Routes

The synthesis of 11-(methylthio)undecanoic acid, a long-chain fatty acid derivative featuring a terminal thioether group, can be accomplished through various chemical strategies. These methods primarily rely on the functionalization of readily available C11 precursors.

Precursor-Based Synthesis Strategies

The most direct syntheses of this compound begin with ω-functionalized undecanoic acid precursors, such as 11-mercaptoundecanoic acid or 11-bromoundecanoic acid.

One established method involves the direct S-methylation of 11-mercaptoundecanoic acid. prepchem.com In a typical procedure, 11-mercaptoundecanoic acid is reacted with methyl iodide in an alcoholic solvent like ethanol (B145695). The reaction is carried out in the presence of a base, such as sodium hydroxide, which deprotonates the thiol group to form a more nucleophilic thiolate anion. This thiolate then displaces the iodide from methyl iodide in a nucleophilic substitution reaction (SN2) to form the methyl thioether linkage. The reaction is typically performed under an inert atmosphere, such as nitrogen, to prevent the oxidative dimerization of the starting mercaptan to a disulfide. prepchem.com Following the reaction, the product is isolated by removing the solvent, acidifying the residue to protonate the carboxylic acid, and purifying by distillation. A reported yield for this method is approximately 58.7%. prepchem.com

An alternative and widely used strategy employs 11-bromoundecanoic acid as the precursor. This compound can be synthesized from 10-undecenoic acid via an anti-Markovnikov hydrobromination, often initiated by a radical initiator like benzoyl peroxide. wikipedia.org The resulting 11-bromoundecanoic acid can then be converted to this compound by reaction with a methylthiolating agent, such as sodium thiomethoxide (NaSMe). This reaction also proceeds via an SN2 mechanism, where the thiomethoxide ion displaces the bromide ion at the terminal carbon. This precursor is also used in the synthesis of other derivatives, such as N-heptyl-11-aminoundecanoic acid, where the bromo-acid is reacted with N-heptylamine. google.com

The table below summarizes a common precursor-based synthesis for this compound.

Table 1: Synthesis of this compound from 11-Mercaptoundecanoic Acid

Reactant 1 Reactant 2 Reagent/Solvent Reaction Conditions Product Reported Yield

Chemo-Enzymatic Synthesis for Structurally Related Long-Chain Fatty Acid Derivatives

Chemo-enzymatic methods, which combine chemical and enzymatic steps, offer a powerful and sustainable approach for the synthesis of long-chain fatty acid derivatives. These strategies leverage the high selectivity and mild reaction conditions of enzymes, often lipases, to perform specific transformations that might be challenging to achieve with purely chemical methods. nih.govdoria.fi

While specific chemo-enzymatic routes for this compound are not extensively documented, the principles are readily applicable. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), are widely used for the esterification, transesterification, and amidation of fatty acids. doria.finih.gov For example, a chemo-enzymatic process could be envisioned where a precursor like 11-hydroxyundecanoic acid is first synthesized chemically and then its terminal hydroxyl group is enzymatically modified. More commonly, the carboxylic acid group of a fatty acid is targeted. Lipases can catalyze the esterification of fatty acids with various alcohols in non-aqueous media to produce esters with high yields. researchgate.net This approach avoids the harsh acidic or basic conditions of traditional chemical esterification and often proceeds with high chemo- and regioselectivity. nih.gov

Enzymatic processes are also used for epoxidation of unsaturated fatty acids, where a lipase catalyzes the formation of a peracid in situ, which then acts as the epoxidizing agent. doria.fi Such strategies highlight the potential of integrating enzymatic reactions into the synthesis of functionalized fatty acids to create diverse structures under environmentally benign conditions. nih.gov

Chemical Functionalization and Derivatization Strategies

The bifunctional nature of this compound, containing both a carboxylic acid and a thioether group, allows for a range of chemical modifications at either end of the molecule.

Esterification Methodologies and Derivatives

The carboxylic acid moiety of this compound can be readily converted into various ester derivatives. Esterification is a common strategy to modify the polarity of the molecule or to protect the carboxylic acid during subsequent reactions.

Standard chemical methods, such as Fischer esterification, can be employed. This involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated under reflux to drive the equilibrium towards the ester product. Direct esterification of n-undecanoic acid with ethyl alcohol is a known procedure for producing ethyl undecanoate. chemicalbook.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride can then react with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to form the corresponding ester with high yields. This method was used in the synthesis of testosterone (B1683101) undecanoate, where testosterone was reacted with undecanoyl chloride.

Enzymatic methods using lipases, as mentioned in section 2.1.3, provide a milder alternative for ester synthesis. researchgate.netnih.gov Lipase-catalyzed esterification is performed under neutral conditions, which is advantageous for substrates that may be sensitive to strong acids or bases. This method is highly selective for primary alcohols. nih.gov

The table below lists some potential ester derivatives of this compound.

Table 2: Potential Ester Derivatives of this compound

Derivative Name Alcohol Reactant Potential Synthesis Method
Methyl 11-(methylthio)undecanoate Methanol Fischer Esterification, Acyl Chloride Route, Lipase-Catalyzed Esterification

Introduction of Diverse Functional Groups

Beyond esterification, both the carboxylic acid and the thioether group serve as handles for introducing a wider range of functionalities.

The thioether sulfur atom can be selectively oxidized to produce the corresponding sulfoxide (B87167) and sulfone. Oxidation of sulfides to sulfoxides can be achieved with a high degree of selectivity using various reagents. A "green" method employs hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions, affording excellent yields. nih.gov Other oxidants like periodic acid (H₅IO₆) catalyzed by ferric chloride, or ceric ammonium (B1175870) nitrate (B79036) in an ionic liquid, are also effective. organic-chemistry.orgconsensus.app Further oxidation of the sulfoxide to the sulfone can be accomplished using stronger oxidizing agents or more forcing conditions. For instance, m-chloroperbenzoic acid (m-CPBA) is a common reagent for oxidizing sulfides to sulfones. organic-chemistry.org This creates derivatives such as 11-(methylsulfinyl)undecanoic acid and 11-(methylsulfonyl)undecanoic acid. prepchem.com

The carboxylic acid group can be converted into an amide by coupling with a primary or secondary amine. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). This approach has been used to conjugate 11-aminoundecanoic acid with other molecules. ucl.ac.uk

The table below summarizes key derivatization reactions.

Table 3: Derivatization of this compound

Reaction Type Functional Group Targeted Reagent(s) Product Functional Group
Oxidation Thioether Hydrogen Peroxide / Acetic Acid Sulfoxide
Oxidation Thioether / Sulfoxide m-Chloroperbenzoic Acid (m-CPBA) Sulfone

Polymerization and Copolymerization Studies involving Modified Undecanoic Acid Moieties

The incorporation of modified undecanoic acid moieties, such as this compound, into polymer chains is an area of growing interest for the development of novel materials with tailored properties. While direct polymerization studies on this compound are not extensively detailed in publicly available literature, the principles of polymer chemistry allow for the exploration of its potential in both homopolymerization and copolymerization reactions. The presence of a terminal carboxylic acid group and a mid-chain thioether linkage provides opportunities for various synthetic strategies.

The primary route for the polymerization of this compound would be through polycondensation of its carboxylic acid functionality. This can be achieved with a suitable comonomer to form polyesters or polyamides. For instance, reaction with a diol would yield a polyester, while reaction with a diamine would result in a polyamide. The thioether group, being relatively inert under typical polycondensation conditions, would be incorporated into the polymer backbone, influencing the material's final characteristics, such as its thermal properties, chemical resistance, and refractive index.

Copolymerization offers a versatile approach to fine-tune the properties of the resulting polymers. By incorporating this compound with other long-chain monomers, such as 11-aminoundecanoic acid or 10-undecenoic acid derivatives, copolymers with a range of functionalities and performance attributes can be synthesized. For example, the thiol-ene "click" reaction is a highly efficient method for creating sulfur-containing polymers from unsaturated fatty acid derivatives. mdpi.comresearchgate.net This approach highlights the utility of sulfur-containing monomers in polymer synthesis.

The properties of polymers derived from long-chain aliphatic monomers are significantly influenced by the length of the methylene (B1212753) sequences. magtech.com.cnacs.org These long chains can impart flexibility and hydrophobicity, and can also lead to semi-crystalline morphologies. The introduction of a thioether linkage, as in this compound, would be expected to modify the packing of the polymer chains and, consequently, its melting temperature (Tm) and glass transition temperature (Tg).

Research on related long-chain functionalized polymers provides insights into the expected characteristics of polymers derived from this compound. For instance, polyesters and polyamides based on long-chain dicarboxylic acids exhibit excellent thermal stability and mechanical properties. researchgate.net The thermal analysis of polyesters derived from methyl 10-undecenoate has shown melting points in the range of 50 to 71 °C, with no significant weight loss observed below 300 °C. researchgate.net

Detailed Research Findings

While specific experimental data for the polymerization of this compound is scarce, analogous systems provide a basis for predicting its behavior. For example, the copolymerization of ethylene (B1197577) with 10-undecenoic acid has been achieved using titanium-based catalysts, resulting in functionalized polyethylene (B3416737) with varying comonomer incorporation ratios. sioc.ac.cn This demonstrates the feasibility of incorporating long-chain functionalized monomers into polyolefin backbones.

Furthermore, the synthesis of polyamides from 11-aminoundecanoic acid (the monomer for Nylon-11) is a well-established industrial process. mdpi.comdocsity.com This polycondensation reaction proceeds at high temperatures to produce a high-performance thermoplastic. researchgate.net It is conceivable that this compound could be used as a comonomer in such a system to modify the properties of Nylon-11.

The following tables present hypothetical yet plausible data for polymers derived from modified undecanoic acids, based on findings from related systems.

Table 1: Hypothetical Polymerization of this compound with a Diamine
Polymer IDComonomerMolar Ratio (11-MTUA:Comonomer)Number-Average Molecular Weight (Mn, g/mol)Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)
PMA-1Hexamethylenediamine1:115,00055180
PMA-21,12-Dodecanediamine1:118,00048165
Table 2: Hypothetical Copolymerization of this compound (11-MTUA) with 11-Aminoundecanoic Acid (11-AUA)
Copolymer IDMolar Ratio (11-MTUA:11-AUA)Number-Average Molecular Weight (Mn, g/mol)Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)
CPMA-110:9025,00062185
CPMA-225:7522,00058178
CPMA-350:5019,00052160

These tables illustrate how the incorporation of this compound could influence the thermal properties of the resulting polyamides. The presence of the thioether linkage is expected to disrupt the crystalline packing of the polymer chains, leading to a decrease in both the glass transition and melting temperatures as its concentration in the copolymer increases. The molecular weight of the polymers would be controlled by the specific reaction conditions, such as temperature, time, and the use of a catalyst.

Biochemical Interactions and Enzymatic Transformations of 11 Methylthio Undecanoic Acid

Investigations into Enzymatic Recognition and Substrate Specificity

The unique structure of 11-(Methylthio)undecanoic acid, which combines a long aliphatic chain with a terminal methylthio group, makes it an interesting subject for studies on enzymatic recognition. This section reviews research into how various enzymes interact with this modified fatty acid.

Interactions with Metalloproteins and Redox-Active Enzyme Systems

While direct studies on the interaction between this compound and metalloproteins are not extensively documented, the presence of a sulfur atom suggests potential interactions with redox-active enzyme systems. nih.gov Redox-active proteins are crucial for a variety of biological processes, and their interactions are often mediated by specific amino acid residues, including those that can coordinate with metal ions or participate in electron transfer. nih.govnih.gov The thioether linkage in this compound could potentially interact with the metal centers of metalloenzymes, although the specifics of such binding would depend on the enzyme's active site geometry and the accessibility of the sulfur atom. nih.gov The evolutionary conservation of thiolates in electron relay systems suggests that thioether-containing molecules could influence these pathways. nih.gov

Lipase-Catalyzed Transformations and Thioester Hydrolysis in Model Systems

Lipases are a class of enzymes that catalyze the hydrolysis of ester bonds. Their activity is not limited to oxyesters; they are also known to catalyze the hydrolysis and synthesis of thioesters. researchgate.netresearchgate.net The transformation of this compound by lipases would typically involve its conversion into a thioester, which could then serve as a substrate for lipase-catalyzed hydrolysis. nih.gov

The general mechanism for lipase (B570770) catalysis involves a catalytic triad (B1167595) (usually serine, histidine, and aspartate) and occurs at a lipid-water interface. The direction of the reaction—whether it is hydrolysis or esterification—is largely determined by the amount of water in the system. researchgate.net In aqueous environments, hydrolysis is favored, while in systems with minimal water, lipases can catalyze the formation of esters (or thioesters). researchgate.net Studies on various thioesters have shown that lipases can exhibit stereoselectivity, preferentially hydrolyzing one enantiomer of a racemic mixture. researchgate.net This suggests that if this compound were incorporated into a chiral thioester, lipase-catalyzed resolution could be possible.

Table 1: General Principles of Lipase-Catalyzed Thioester Reactions

Reaction Type Conditions Description
Thioesterification Low water content Lipase catalyzes the formation of a thioester bond between a carboxylic acid and a thiol.
Hydrolysis High water content Lipase catalyzes the cleavage of a thioester bond, yielding a carboxylic acid and a thiol. researchgate.net

Role in Fatty Acid Metabolism and Lipid Transport in Research Models

Fatty acids are fundamental to cellular function, serving as energy sources, structural components of membranes, and signaling molecules. mdpi.com The metabolism and transport of fatty acids are tightly regulated processes. nih.govmdpi.com Modified fatty acids, such as those containing thioether linkages, can serve as valuable probes to study these pathways.

A closely related analogue, 11-(ethylthio)undecanoic acid, has been synthesized and studied as a myristic acid analogue. nih.govresearchgate.net Myristic acid is a 14-carbon saturated fatty acid that is co-translationally attached to the N-terminal glycine (B1666218) of many proteins, a process called N-myristoylation. This modification is critical for the proper localization and function of these proteins. Research has shown that the Coenzyme A (CoA) ester of 11-(ethylthio)undecanoic acid is an effective substrate for N-myristoyltransferase (NMT) from both wheat germ and yeast, with efficiency comparable to that of myristoyl-CoA. nih.govresearchgate.net This indicates that the enzyme's active site can accommodate the sulfur-containing analogue. Peptides modified with this analogue are less hydrophobic than their myristoylated counterparts, which can be useful for studying the role of hydrophobicity in protein targeting. nih.govresearchgate.net Given these findings, it is highly probable that this compound would also function as a myristic acid analogue, interfering with or participating in fatty acid metabolism and protein modification.

Application as a Biochemical Probe and Competitor in Assay Development

The ability of this compound to mimic natural fatty acids allows for its use as a probe and competitor in various biochemical assays.

Development of Immunoassays using Compound Conjugates

Immunoassays are powerful analytical techniques that use the specific binding of antibodies to antigens to detect and quantify analytes. nih.govresearchgate.net For small molecules like this compound (which are typically not immunogenic on their own), an immunoassay can be developed by first conjugating the molecule to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.govmdpi.com This conjugate is then used to immunize an animal to produce antibodies specific to the this compound portion (the hapten).

The carboxylic acid group of this compound provides a convenient handle for conjugation to the amine groups of lysine (B10760008) residues on the carrier protein, typically using carbodiimide (B86325) chemistry (e.g., EDC/NHS). Once specific antibodies are generated, a competitive immunoassay format, such as an ELISA (Enzyme-Linked Immunosorbent Assay), can be developed. mdpi.com In this format, the sample containing free this compound competes with a labeled version of the compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. Such assays are valuable for detecting the compound in various biological matrices. frontiersin.org

Evaluation as Substrates for Specific Enzyme Assays

As demonstrated by its analogue, 11-(ethylthio)undecanoic acid, this compound can be evaluated as a substrate for enzymes involved in fatty acid metabolism. nih.govresearchgate.net The most direct application is in assays for N-myristoyltransferase (NMT). In such an assay, the compound would be converted to its CoA thioester, 11-(methylthio)undecanoyl-CoA. The NMT enzyme would then catalyze the transfer of the 11-(methylthio)undecanoyl group to a synthetic peptide substrate.

The activity of the enzyme can be monitored by various methods, such as incorporating a radiolabel into the fatty acid analogue or using high-performance liquid chromatography (HPLC) to separate the acylated peptide product from the unreacted substrates. By comparing the rate of acylation with that of the natural substrate, myristoyl-CoA, the substrate specificity and kinetic parameters (Km and Vmax) for the analogue can be determined. This approach provides valuable insights into the structural requirements of the enzyme's active site. nih.gov

Table 2: Comparison of Natural Substrate vs. Thioether Analogue for N-Myristoyltransferase (NMT)

Substrate Enzyme Source Relative Efficiency Research Application
Myristoyl-CoA (Natural) Wheat Germ, Yeast High Baseline for NMT activity.
11-(Ethylthio)undecanoyl-CoA (Analogue) Wheat Germ, Yeast Comparable to Myristoyl-CoA nih.govresearchgate.net Probe for studying the role of hydrophobicity in protein targeting. nih.govresearchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of 11 Methylthio Undecanoic Acid

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of analyzing 11-(Methylthio)undecanoic acid, enabling its separation from complex mixtures prior to identification and quantification. The choice of chromatographic technique is dictated by the sample matrix, the required sensitivity, and the physicochemical properties of the analyte, such as its volatility, polarity, and ionic character.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of fatty acids, including sulfur-containing variants like this compound. nih.govmdpi.com Its high chromatographic resolution and the definitive structural information provided by mass spectrometry make it ideal for identifying and quantifying trace amounts of the compound in intricate samples. ingenieria-analitica.com

Sample Preparation and Derivatization: Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC is challenging. nih.gov Therefore, a crucial prerequisite is a derivatization step to convert the analyte into a more volatile and thermally stable form. nih.govnih.gov The most common approach is esterification to form fatty acid methyl esters (FAMEs). This is typically achieved using reagents like diazomethane (B1218177) or by acid-catalyzed reaction with methanol (B129727). scispace.com For enhanced sensitivity, especially in trace analysis, derivatization with pentafluorobenzyl bromide (PFBBr) can be employed, followed by detection using negative chemical ionization (NCI) mass spectrometry. nih.gov

Chromatographic Separation and Detection: The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically one with a non-polar or medium-polarity stationary phase. The separation is based on the boiling points and interactions of the analytes with the stationary phase.

Following separation, the eluting compounds enter the mass spectrometer. In the ion source, molecules are typically ionized by electron ionization (EI), which causes fragmentation into characteristic, structurally significant ions. nih.gov The mass analyzer separates these ions based on their mass-to-charge ratio (m/z). Detection can be performed in two main modes:

Full Scan Mode: The mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum for each eluting compound. This is useful for identifying unknown components by comparing their spectra to libraries (e.g., NIST database). nih.gov

Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to monitor only a few specific, characteristic ions of the target analyte. nih.gov This mode significantly increases sensitivity and selectivity, making it the preferred method for quantifying low-concentration targets in complex matrices. nih.govmdpi.com

For this compound methyl ester, key fragment ions would be selected for SIM analysis to ensure accurate quantification, distinguishing it from other co-eluting fatty acids. nih.gov The use of stable isotope-labeled internal standards, such as deuterated analogues, is essential for achieving high accuracy and precision by compensating for sample loss during preparation and analysis. nih.govnih.gov

Table 1: Typical GC-MS Parameters for Fatty Acid Analysis
ParameterDescriptionCommon Conditions/Options
Derivatization Converts carboxylic acid to a more volatile ester.Methylation (to FAMEs); Pentafluorobenzyl (PFB) esterification.
GC Column Separates compounds based on volatility and polarity.Capillary columns (e.g., DB-5ms, HP-INNOWax); 30-60 m length.
Carrier Gas Transports sample through the column.Helium or Hydrogen.
Ionization Mode Fragments molecules into detectable ions.Electron Ionization (EI, 70 eV); Negative Chemical Ionization (NCI).
Detection Mode Monitors ions for identification and quantification.Full Scan (for identification); Selected Ion Monitoring (SIM) (for quantification). nih.gov
Quantification Calculates the concentration of the analyte.External calibration or stable isotope dilution with internal standards. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC-MS and is particularly advantageous for analyzing fatty acids without the need for derivatization, thus avoiding potential isomerization or degradation at high temperatures. researchgate.nethplc.eu It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-Phase HPLC: The most common mode for fatty acid analysis is reversed-phase HPLC (RP-HPLC). nih.gov In this setup, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of acetonitrile, methanol, and/or water, often with an acid modifier like trifluoroacetic acid (TFA). researchgate.netnih.gov this compound, being a long-chain fatty acid, is well-retained on C18 columns, allowing for excellent separation from more polar or shorter-chain compounds. hplc.eu

Detection Modalities: A key challenge in the HPLC analysis of underivatized fatty acids is their lack of a strong chromophore, which limits detection by standard UV-Vis detectors, especially at wavelengths above 210 nm where many solvents interfere. chromatographytoday.com To overcome this, several detection modalities can be employed:

UV Detection of Derivatives: To enhance sensitivity with UV detectors, fatty acids can be derivatized with a UV-absorbing tag, such as phenacyl bromide. cerealsgrains.org This allows for detection at much lower concentrations than is possible with the underivatized molecule.

Evaporative Light-Scattering Detector (ELSD): This universal detector is well-suited for non-volatile analytes like long-chain fatty acids that lack a chromophore. researchgate.netgerli.com The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles. Its response is dependent on the mass of the analyte, making it suitable for quantification. researchgate.net

Refractive Index (RI) Detector: The RI detector is another universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte. nih.gov While robust, it is generally less sensitive than ELSD and is highly susceptible to temperature and mobile phase composition changes, precluding its use with gradient elution. nih.gov

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of sensitivity and specificity, allowing for both quantification and structural confirmation, similar to GC-MS but without the need for derivatization.

Table 2: Comparison of HPLC Detection Modalities for Long-Chain Fatty Acids
DetectorPrincipleAdvantagesLimitations
UV-Vis (with derivatization) Measures absorbance of a chromophore tag. cerealsgrains.orgHigh sensitivity and selectivity. cerealsgrains.orgRequires an extra derivatization step. cerealsgrains.org
Evaporative Light-Scattering (ELSD) Measures light scattered by non-volatile analyte particles. researchgate.netUniversal detection for underivatized acids; compatible with gradient elution. gerli.comNon-linear response; less sensitive for semi-volatile compounds.
Refractive Index (RI) Measures changes in the refractive index of the eluent. nih.govUniversal and simple for underivatized acids. nih.govLow sensitivity; not compatible with gradient elution; temperature sensitive. nih.gov
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized analytes.Highest sensitivity and specificity; provides structural information.Higher instrument cost and complexity.

Ion Exclusion and Ion Exchange Chromatography for Organic Acid Profiling

For comprehensive organic acid profiling, ion chromatography techniques offer powerful separation mechanisms based on the ionic properties of the analytes. thermofisher.com These methods are particularly effective for separating weak organic acids from a complex aqueous matrix. shimadzu.com

Ion-Exclusion Chromatography (IEC): This is a primary technique for separating organic acids. shimadzu.com The stationary phase is a high-capacity, fully sulfonated cation-exchange resin in the hydrogen (H+) form. phenomenex.comshodex.com The separation mechanism relies on the principle of Donnan exclusion. Highly ionized strong acids are repelled by the fixed negative charges of the stationary phase and are excluded from the resin pores, causing them to elute quickly. shimadzu.com In contrast, weak acids like this compound (with a pKa typical of carboxylic acids) exist in a partially non-ionized form in the acidic mobile phase (e.g., dilute sulfuric acid). nih.gov This non-ionized form can partition into the resin pores, leading to longer retention times. Therefore, elution order in IEC is generally based on the pKa of the acid, with stronger acids eluting earlier. diduco.com

Ion-Exchange Chromatography (IEC): Anion-exchange chromatography can also be used, particularly with basic mobile phases where the carboxylic acids are fully deprotonated and carry a negative charge. chromatographytoday.com The separation is based on the strength of the electrostatic interaction between the anionic analytes and the positively charged functional groups on the stationary phase. chromatographytoday.com Elution is typically achieved by increasing the ionic strength or pH of the mobile phase.

Detection: Suppressed conductivity is the detection method of choice for ion chromatography. thermofisher.com After the analytical column, the eluent passes through a suppressor device that reduces the background conductivity of the mobile phase and converts the analyte ions into their more conductive acid form, thereby enhancing detection sensitivity. thermofisher.com Coupling ion chromatography with mass spectrometry (IC-MS) provides an even more powerful tool for the unambiguous identification and quantification of organic acids in complex samples. nih.gov

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

While chromatography excels at separation and quantification, spectroscopy provides detailed information about molecular structure, which is essential for unambiguous identification and for studying the chemical environment of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including this compound. mmu.ac.uk It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk

¹H NMR Spectroscopy: A proton (¹H) NMR spectrum would provide a distinct set of signals for each unique proton environment in the this compound molecule. Key expected signals include:

A singlet around 2.1 ppm for the three protons of the methyl group attached to the sulfur (-S-CH ₃).

A triplet around 2.5 ppm for the two protons of the methylene (B1212753) group adjacent to the sulfur (-S-CH ₂-).

A triplet around 2.3-2.4 ppm for the two protons of the methylene group alpha to the carbonyl carbon (-CH ₂-COOH).

A broad multiplet between 1.2 and 1.7 ppm for the numerous methylene groups in the long alkyl chain.

A broad singlet at a higher chemical shift (often >10 ppm) for the acidic proton of the carboxylic acid group (-COOH ), though this signal can be broad or exchange with solvent.

¹³C NMR Spectroscopy: A carbon-13 (¹³C) NMR spectrum reveals a signal for each unique carbon atom. Expected chemical shifts for this compound would include:

A signal around 180 ppm for the carbonyl carbon of the carboxylic acid.

Multiple signals in the 20-40 ppm range for the carbons of the long alkyl chain and the methylene groups adjacent to the sulfur and carbonyl groups.

A distinct signal around 15 ppm for the methyl carbon attached to the sulfur.

2D NMR Techniques: Advanced two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign these signals and confirm the molecule's structure. core.ac.uk For instance, an HMBC experiment would show correlations between the protons of the -S-CH₃ group and the carbon of the adjacent -CH₂- group, confirming the thioether linkage.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound
GroupNucleusPredicted Chemical Shift (ppm)Multiplicity (for ¹H)
-COOH ¹H>10Singlet (broad)
-C OOH¹³C~180-
-C H₂-COOH¹H~2.35Triplet
-S-C H₂-¹H~2.5Triplet
-S-C H₃¹H~2.1Singlet
-S-C H₃¹³C~15-
-(C H₂)₈- (chain)¹H1.2 - 1.7Multiplet
-(C H₂)₈- (chain)¹³C20 - 40-
Values are approximate and can vary based on solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.net An infrared spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. wiley.com

The key diagnostic peaks would be:

O-H Stretch: A very broad and strong absorption band typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. instanano.com

C-H Stretch: Sharp, medium-to-strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain and methyl group. researchgate.net

C=O Stretch: A very strong and sharp absorption peak around 1700-1725 cm⁻¹, which is highly characteristic of the carbonyl group in a carboxylic acid. researchgate.net

C-O Stretch and O-H Bend: Medium intensity bands in the fingerprint region, typically around 1400-1440 cm⁻¹ (O-H bend) and 1210-1320 cm⁻¹ (C-O stretch).

C-S Stretch: The carbon-sulfur bond of the thioether group gives rise to a weak absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. This peak can sometimes be difficult to assign definitively due to its low intensity and overlap with other absorptions.

FTIR is an excellent tool for confirming the presence of the carboxylic acid and alkyl functionalities of the molecule.

Table 4: Characteristic FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching2500 - 3300Strong, very broad
Alkyl (C-H)Stretching2850 - 2960Strong, sharp
Carbonyl (C=O)Stretching1700 - 1725Strong, sharp
Carboxylic Acid (O-H)Bending1400 - 1440Medium
Carboxylic Acid (C-O)Stretching1210 - 1320Medium
Thioether (C-S)Stretching600 - 800Weak

Electron Paramagnetic Resonance (EPR) Spectroscopy in Enzyme-Substrate Mechanistic Studies

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful biophysical technique for studying molecules with unpaired electrons. nih.gov In the context of enzymology, this makes it an indispensable tool for investigating reaction mechanisms that involve paramagnetic species, such as transient free radicals or transition metal ions in enzyme active sites. utsa.eduresearchgate.net While direct EPR studies focused specifically on the enzyme-substrate mechanics of this compound are not extensively documented in scientific literature, the principles of the technique and its application to analogous systems, particularly those involving fatty acids and metalloenzymes, provide a clear framework for how it can elucidate the mechanistic details of this compound's interactions.

EPR spectroscopy provides two main categories of information crucial for mechanistic studies: the detection and characterization of free radicals, and the detailed description of the electronic and geometric environment of paramagnetic metal centers. utsa.eduresearchgate.net Many enzymatic reactions proceed through radical intermediates, which are often too unstable and short-lived to be studied by other methods. utsa.edu EPR can detect these transient species, offering profound insights into the catalytic cycle. rsc.org

A prime example of EPR's utility is in the study of lipoxygenases, a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids like linoleic and arachidonic acid. nih.govnih.gov These enzymes contain a non-heme iron atom at their active site which cycles between ferrous (Fe²⁺, EPR-silent) and ferric (Fe³⁺, EPR-active) states during catalysis. acs.org EPR spectroscopy has been instrumental in characterizing the ferric intermediates, revealing changes in the iron's coordination environment upon substrate binding and during the catalytic process. nih.govresearchgate.net By analyzing the EPR signals of the Fe³⁺ center, researchers can deduce how the substrate or product interacts with the metal, providing clues about the mechanism of oxygen activation and substrate oxidation. researchgate.netnih.gov

For instance, the EPR spectra of ferric lipoxygenase often show distinct signals (e.g., at g≈6 and g≈4.3) that are sensitive to the coordination sphere of the iron. acs.orgnih.gov The binding of a substrate or product analogue can cause shifts in these signals, indicating a change in the active site geometry. nih.gov This approach could be applied to study how this compound interacts with relevant metalloenzymes. The presence of the methylthio group could potentially influence the coordination at a metal center, a change that would be detectable by EPR.

Furthermore, EPR, in conjunction with techniques like Electron-Nuclear Double Resonance (ENDOR), can reveal the distribution of electron density in radical species and measure distances between the unpaired electron and nearby magnetic nuclei. rsc.orgnih.gov In studies of manganese-substituted lipoxygenase with linoleic acid, ENDOR measurements helped determine the distance between the substrate's reactive carbon atom and the catalytic metal, providing key structural constraints for the enzyme-substrate complex. nih.gov A similar strategy could be employed to study this compound, potentially using isotopic labeling (e.g., with ¹³C or ³³S) to probe the proximity of specific parts of the molecule to a paramagnetic center in an enzyme's active site.

Another powerful application of EPR is site-directed spin labeling (SDSL). nih.gov In this method, a stable nitroxide radical (a spin label) is introduced at a specific site in a protein that lacks a native paramagnetic center. nih.govnih.gov Changes in the EPR spectrum of the spin label can then report on local dynamics, solvent accessibility, and conformational changes upon substrate binding. nih.govacs.org If an enzyme that metabolizes this compound were identified, SDSL could be used to map the substrate-binding pocket and monitor structural changes during the reaction cycle.

The type of data obtained from such EPR experiments is highly quantitative. For example, by monitoring the intensity and lineshape of EPR signals over time, kinetic information about the formation and decay of paramagnetic intermediates can be determined.

Below is an interactive table illustrating the type of data that can be generated from an EPR study of an enzyme reaction, based on findings from analogous systems.

Research on Structural Analogues and Derived Compounds of 11 Methylthio Undecanoic Acid

Investigations into Undecanoic Acid Derivatives with Alternative C11 Substituents (e.g., Hydroxy, Amino, Acetylthio Analogues)

Replacing the methylthio group at the C11 position of undecanoic acid with other functional groups, such as hydroxyl, amino, or acetylthio groups, leads to a diverse range of derivatives with distinct chemical properties and applications.

11-Hydroxyundecanoic acid is an omega-hydroxy fatty acid where a hydroxyl group replaces a hydrogen on the terminal methyl group of undecanoic acid. nih.govchemicalbook.com It can be synthesized through various methods, including a chemo-enzymatic approach from ricinoleic acid. rsc.org This process involves the biotransformation of ricinoleic acid, followed by chemical reduction and hydrolysis. rsc.org

11-Aminoundecanoic acid is a bifunctional molecule containing both an amino group and a carboxylic acid group. wikipedia.org It serves as a key monomer in the production of the high-performance bioplastic, Polyamide 11 (Nylon-11). wikipedia.orggoogle.com Industrially, it is produced from castor oil via a multi-step synthesis that includes the formation of undecylenic acid, which is then converted to 11-bromoundecanoic acid, and finally aminated to yield the desired product. wikipedia.org Due to its structure, 11-aminoundecanoic acid and its N-acyl derivatives have been investigated for their ability to form gels in both water and organic solvents. rsc.org It is also used as a PROTAC linker in the synthesis of proteolysis-targeting chimeras. medchemexpress.com

11-(Acetylthio)undecanoic acid is a derivative where an acetylthio group is present at the C11 position. chemsrc.com It can be synthesized from precursors such as 11-bromoundecanoic acid. chemsrc.com This compound serves as an important intermediate in the synthesis of other sulfur-containing undecanoic acid derivatives.

The table below summarizes some of the key properties of these C11-substituted undecanoic acid analogues.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features and Applications
11-Hydroxyundecanoic acid3669-80-5C11H22O3202.29Omega-hydroxy fatty acid; used in polymer synthesis. nih.govchemsynthesis.com
11-Aminoundecanoic acid2432-99-7C11H23NO2201.31Monomer for Polyamide 11 (Nylon-11); used in gelators and as a PROTAC linker. wikipedia.orgrsc.orgmerckmillipore.com
11-(Acetylthio)undecanoic acid6974-31-8C13H24O3S260.39Intermediate in the synthesis of sulfur-containing compounds. chemsrc.com

Synthesis and Biological Evaluation of Conjugated Undecanoic Acid Structures

The conjugation of undecanoic acid and its derivatives to other molecules, such as peptides, oligonucleotides, or other bioactive compounds, is a strategy employed to modify their biological activity, improve their pharmacokinetic properties, or target them to specific cells or tissues.

The length of the fatty acid chain in these conjugates is a critical factor that can modulate their biological effects. For instance, the attachment of fatty acids of different lengths to a biologically inactive cationic peptide was shown to endow the resulting lipopeptides with lytic activity against various cells. nih.gov This study highlighted that the length of the fatty acid chain controls cell selectivity. nih.gov Similarly, in another study, four fatty acid conjugates of a cyclic lactam-bridged α-MSH fragment analogue were synthesized, and their biological activities were compared. nih.gov The shorter conjugates of hexanoic and decanoic acid were as potent as the parent compound in a lizard skin bioassay, whereas the longer myristoyl and palmitoyl (B13399708) analogues were less potent, suggesting that the lipid-like nature of the conjugate influences its activity. nih.gov

Fatty acid conjugation is also a strategy to improve the druggability of therapeutic peptides. For example, leuprolide, a synthetic nonapeptide, was conjugated with saturated fatty acids of different chain lengths (lauric, palmitic, and stearic acids). dovepress.com These conjugates could self-assemble into nanoparticles and showed significantly improved stability in human plasma. dovepress.com The chain length of the fatty acid was found to be positively related to the selectivity index between cancer cells and non-cancerous cell lines. dovepress.com

Furthermore, fatty acid-oligonucleotide conjugates (FOCs) are being explored as a delivery technology for therapeutic oligonucleotides. creative-biogene.com The covalent attachment of long-chain fatty acids can extend the circulation time of oligonucleotides in plasma by enabling reversible binding to human serum albumin, thereby reducing renal clearance and prolonging their half-life. creative-biogene.com This approach can also enhance the binding of siRNAs to lipoproteins, improving their transmembrane efficiency. creative-biogene.com

The synthesis of these conjugated structures often involves standard coupling chemistries, such as N-hydroxysuccinimidyl (NHS) ester chemistry for attaching fatty acids to amine groups on peptides. dovepress.com The biological evaluation of these conjugates is then carried out using relevant in vitro and in vivo models to assess their activity, selectivity, and pharmacokinetic profiles.

Emerging Research Perspectives and Future Directions in 11 Methylthio Undecanoic Acid Studies

Exploration of its Role as a Molecular Marker or Signature in Biological and Food Systems

Currently, there is a lack of direct scientific literature identifying 11-(methylthio)undecanoic acid as a specific molecular marker in biological or food systems. However, the potential for its use in this capacity can be inferred from studies on related compounds. For instance, undecanoic acid has been investigated as a potential marker for heated vegetable oils. The introduction of a methylthio- group at the ω-position could provide a more specific signature for certain biological or industrial processes.

Future research could focus on developing analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to detect and quantify this compound in various matrices. researchgate.netmdpi.comnih.gov Such methods would be crucial in determining if this compound is a unique byproduct of specific metabolic pathways, food processing techniques, or microbial activity. Should its presence be correlated with a particular condition or process, it could serve as a valuable biomarker.

Table 1: Potential Research Areas for this compound as a Molecular Marker

Research AreaPotential Application as a MarkerRationale
Food Science Marker for specific food processing (e.g., high-heat treatment of sulfur-containing foods) or spoilage.The combination of a fatty acid and a sulfur compound suggests it could arise from reactions between lipids and sulfur-containing amino acids.
Microbiology Signature of specific bacterial or fungal metabolic pathways.Some microorganisms are known to metabolize fatty acids and sulfur compounds, potentially producing unique thioether derivatives.
Environmental Science Indicator of specific types of industrial contamination or microbial degradation of sulfur-containing pollutants.The compound's structure could be a unique product of environmental biochemical reactions.
Clinical Diagnostics Biomarker for certain metabolic disorders related to fatty acid or sulfur metabolism.Aberrant metabolic pathways could potentially lead to the formation and accumulation of this unusual fatty acid.

Theoretical and Computational Studies of Molecular Interactions and Reactivity

Such studies could elucidate the influence of the terminal methylthio- group on the properties of the undecanoic acid chain. Key areas for computational investigation would include:

Molecular Geometry and Conformation: Determining the most stable three-dimensional structures of the molecule.

Reactivity Indices: Calculating parameters such as HOMO-LUMO gaps to predict its chemical reactivity. The thioether group, for instance, is susceptible to oxidation, which could be a key aspect of its chemical behavior.

Intermolecular Interactions: Modeling how this compound might interact with biological molecules like proteins or lipids, or how it might self-assemble. This could provide insights into its potential biological activity or its utility in materials science.

Table 2: Potential Computational Chemistry Approaches for Studying this compound

Computational MethodResearch QuestionPotential Insights
Density Functional Theory (DFT) What are the electronic properties and reactivity of the molecule?Understanding of reaction mechanisms, sites of potential interaction, and spectroscopic properties.
Molecular Dynamics (MD) Simulations How does the molecule behave in different environments (e.g., water, lipid bilayer)?Insights into self-assembly, membrane integration, and conformational flexibility.
Quantum Mechanics/Molecular Mechanics (QM/MM) How does the molecule interact with an enzyme's active site?Elucidation of potential biological functions and mechanisms of action.

Potential for Novel Academic Applications in Chemical Biology and Materials Science

The bifunctional nature of this compound—a long hydrophobic chain with a terminal carboxylic acid and a thioether group—suggests a range of potential applications in both chemical biology and materials science, even though specific examples are not yet documented.

In chemical biology , long-chain fatty acids are used as molecular probes to study lipid metabolism and protein-lipid interactions. The thioether moiety could serve as a unique tag for detection or for specific chemical ligation reactions. For example, it could be used in the synthesis of probes for studying fatty acid transport or modification in cells. The sulfur atom also provides a soft ligand that can interact with certain metal ions, which could be exploited in the design of sensors or delivery systems.

In materials science , the ability of carboxylic acids and thiols/thioethers to bind to surfaces is well-established. This makes this compound a candidate for the formation of self-assembled monolayers (SAMs) on various substrates. nih.govnih.gov Such SAMs could be used to modify the surface properties of materials, for instance, to control wetting, adhesion, or biocompatibility. The thioether group could also be used as a point of attachment for further functionalization of the surface. Furthermore, long-chain fatty acids can be incorporated into polymers, and the presence of a thioether could impart unique properties to the resulting material, such as altered thermal stability, refractive index, or responsiveness to oxidative stimuli. acs.orgbiorxiv.org

Table 3: Potential Applications in Chemical Biology and Materials Science

FieldPotential ApplicationUnderlying Principle
Chemical Biology Design of molecular probes for studying lipid-protein interactions.The long alkyl chain mimics natural fatty acids, while the thioether acts as a unique handle for detection or further modification.
Chemical Biology Development of targeted drug delivery systems.The fatty acid moiety can facilitate transport across cell membranes, and the thioether could be used for conjugation to a therapeutic agent.
Materials Science Formation of self-assembled monolayers (SAMs) on metal or metal oxide surfaces.The carboxylic acid and/or thioether can act as anchor groups for surface binding, allowing for precise control over surface chemistry. nih.govnih.gov
Materials Science Synthesis of functional polymers.Incorporation of the molecule as a monomer could introduce hydrophobicity and a reactive site (the thioether) for cross-linking or post-polymerization modification. acs.org

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 11-(Methylthio)undecanoic acid, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis of thioether-functionalized fatty acids like this compound can be adapted from undecanoic acid synthesis methods. For example, oxidation of 11-mercaptoundecanol using mild oxidizing agents (e.g., hydrogen peroxide) under controlled pH (6–8) may introduce the methylthio group. Alternatively, nucleophilic substitution of 11-bromoundecanoic acid with methylthiolate could be explored. Reaction efficiency depends on solvent polarity, temperature (optimized between 50–80°C), and catalyst use (e.g., phase-transfer catalysts). Yields exceeding 80% are achievable with rigorous purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the methylthio group’s position (δ ~2.1 ppm for S–CH3_3) and carboxylic acid proton (δ ~12 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z 232.14 for C12_{12}H24_{24}O2_2S) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Bands at ~2550 cm1^{-1} (S–H stretch, if present) and 1700 cm1^{-1} (C=O stretch) ensure functional group integrity .

Q. How can researchers assess the antifungal activity of this compound in vitro?

  • Methodological Answer : Use standardized microdilution assays (CLSI M27/M38 protocols) against fungal strains (e.g., Candida albicans). Prepare serial dilutions (0.1–100 µg/mL) in RPMI-1640 medium, incubate at 35°C for 48 hours, and determine minimum inhibitory concentrations (MICs). Compare with controls (e.g., fluconazole). Synergy studies with azoles can be conducted using checkerboard assays. Confocal microscopy with fluorescent probes (e.g., FUN-1) visualizes membrane disruption .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s interaction with bacterial membranes?

  • Methodological Answer : Employ molecular dynamics simulations to model the compound’s insertion into lipid bilayers (e.g., DPPC membranes). Experimental validation via fluorescence anisotropy using DPH probes quantifies membrane fluidity changes. Liposome leakage assays with calcein-loaded vesicles measure disruption kinetics. Surface plasmon resonance (SPR) can quantify binding affinity to lipid A (Gram-negative) or lipoteichoic acid (Gram-positive) .

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Methodological Answer : Conjugate the carboxylic acid group to polyethylene glycol (PEG) via EDC/NHS chemistry to enhance solubility. For nanoparticle systems (e.g., gold nanoclusters), use thiol-gold interactions to anchor the compound onto surfaces. Assess loading efficiency via UV-Vis spectroscopy and release profiles using dialysis under physiological conditions (pH 7.4, 37°C). In vivo biodistribution studies in murine models track accumulation using near-infrared (NIR) dyes .

Q. What discrepancies exist in thermodynamic data for this compound, and how should researchers address them?

  • Methodological Answer : Reported melting points (e.g., 46–50°C for similar thioacids) and enthalpies of combustion (ΔcH°) may vary due to polymorphic forms or impurities. Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) and purity verification via HPLC (>98%). Cross-validate vapor pressure data using the Antoine equation and adjust for methylthio group effects on volatility .

Q. What strategies mitigate environmental risks of this compound in wastewater systems?

  • Methodological Answer : Conduct OECD 301F biodegradability tests under aerobic conditions. If persistent, employ advanced oxidation processes (AOPs) like UV/H2_2O2_2 to degrade the compound. Monitor sulfoxide/sulfone byproducts via LC-MS. Adsorption studies with activated carbon or biochar quantify removal efficiency (Langmuir isotherm models). Toxicity assays with Daphnia magna ensure byproduct safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.